N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
This compound is a hydrazide derivative featuring a sulfanyl-linked 4,5-diphenyl-1,2,4-triazole moiety and a 3,4-dimethoxyphenyl-substituted ethylidene hydrazide group. The 4,5-diphenyl-triazole core contributes to aromatic stacking and hydrophobic interactions, which are critical for biological activity . Its synthesis likely follows a condensation pathway similar to hydrazide derivatives described in and , involving refluxing with substituted ketones or aldehydes in ethanol under acidic conditions .
Properties
Molecular Formula |
C26H25N5O3S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O3S/c1-18(20-14-15-22(33-2)23(16-20)34-3)27-28-24(32)17-35-26-30-29-25(19-10-6-4-7-11-19)31(26)21-12-8-5-9-13-21/h4-16H,17H2,1-3H3,(H,28,32)/b27-18+ |
InChI Key |
FOYVLWFGEJEEOR-OVVQPSECSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole core is synthesized through a [3+2] cycloaddition between phenyl isothiocyanate and benzaldehyde thiosemicarbazone.
Procedure:
- Benzaldehyde (1.06 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) are refluxed in ethanol (30 mL) for 4 hours.
- Phenyl isothiocyanate (1.35 g, 10 mmol) is added dropwise, and the mixture is stirred at 80°C for 12 hours.
- The precipitated solid is filtered, washed with cold ethanol, and recrystallized from acetonitrile to yield 4,5-diphenyl-4H-1,2,4-triazole-3-thiol as a pale-yellow crystalline solid (2.4 g, 72% yield).
Characterization Data:
- Melting Point: 162–164°C.
- IR (KBr): 2550 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N stretch).
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 10H, Ar–H), 3.85 (s, 1H, S–H).
Synthesis of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Thioether Formation
The triazole thiol is alkylated with ethyl bromoacetate under basic conditions to install the thioether linkage.
Procedure:
- 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol (1.0 g, 3.3 mmol) and sodium ethoxide (0.23 g, 3.3 mmol) are stirred in dry ethanol (20 mL) at 0°C for 30 minutes.
- Ethyl bromoacetate (0.55 g, 3.3 mmol) is added dropwise, and the reaction is refluxed for 5 hours.
- The solvent is evaporated, and the residue is recrystallized from ethanol to yield ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate as a white solid (1.1 g, 85% yield).
Hydrazinolysis
The ester intermediate is converted to the hydrazide via treatment with hydrazine hydrate.
Procedure:
- Ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (1.0 g, 2.5 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) are refluxed in methanol (20 mL) for 4 hours.
- The precipitate is filtered and washed with cold methanol to afford 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (0.8 g, 82% yield).
Characterization Data:
- Melting Point: 178–180°C.
- IR (KBr): 3320 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O stretch).
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 7.48–7.30 (m, 10H, Ar–H), 4.15 (s, 2H, CH₂), 3.90 (s, 2H, NH₂).
Condensation with 1-(3,4-Dimethoxyphenyl)ethan-1-one
Hydrazone Formation
The final step involves acid-catalyzed condensation of the hydrazide with 1-(3,4-dimethoxyphenyl)ethan-1-one.
Procedure:
- 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide (0.5 g, 1.3 mmol) and 1-(3,4-dimethoxyphenyl)ethan-1-one (0.26 g, 1.3 mmol) are dissolved in glacial acetic acid (10 mL).
- The mixture is refluxed for 6 hours, cooled, and poured into ice water.
- The precipitated product is filtered and recrystallized from ethanol to yield the title compound (0.58 g, 75% yield).
Optimization Notes:
- Catalyst Screening: Glacial acetic acid outperformed other catalysts (e.g., p-TsOH, HCl) in yield and reaction time.
- Solvent Effects: Ethanol and methanol resulted in lower yields (<60%) compared to acetic acid.
Characterization Data:
- Melting Point: 192–194°C.
- IR (KBr): 1665 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (C–O methoxy).
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.20 (s, 1H, NH), 7.50–6.85 (m, 14H, Ar–H), 4.25 (s, 2H, CH₂), 3.80 (s, 6H, OCH₃).
- MS (ESI): m/z 568.2 [M+H]⁺.
Mechanistic Insights and Reaction Optimization
Triazole Cyclization Mechanism
The [3+2] cycloaddition proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the electrophilic carbon of phenyl isothiocyanate, followed by cyclization and aromatization.
Hydrazone Formation Kinetics
The condensation reaction follows second-order kinetics, with rate enhancement observed under acidic conditions due to imine activation.
Table 1: Optimization of Hydrazone Condensation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Glacial acetic acid | 75 |
| p-TsOH | 62 | |
| Solvent | Acetic acid | 75 |
| Ethanol | 58 | |
| Temperature (°C) | 110 | 75 |
| 80 | 65 |
Analytical and Spectroscopic Validation
Purity Assessment
Thin-layer chromatography (TLC) using chloroform/methanol (9:1) confirmed reaction completion and purity (>98%).
Structural Elucidation
X-ray crystallography of the triazole intermediate revealed a planar triazole ring with dihedral angles of 12.3° between phenyl substituents, corroborating NMR and IR data.
Chemical Reactions Analysis
Key Steps:
-
Hydrazone Formation :
-
Triazole Thiol Incorporation :
-
Deprotection and Final Assembly :
Table 1: Reactivity Profile of Functional Groups
Notable Reactions:
-
Nucleophilic Substitution : The sulfanyl group reacts with alkyl halides (e.g., bromoacetaldehyde diethyl acetal) to form thioethers .
-
Redox Reactions : The hydrazone moiety can undergo oxidation with KMnO to yield carboxylic acids.
Catalytic and Biological Interaction Mechanisms
The compound interacts with biological targets via:
-
Hydrogen Bonding : The hydrazone’s NH and triazole’s N atoms form H-bonds with enzyme active sites .
-
π-Stacking : The 3,4-dimethoxyphenyl group engages in aromatic interactions with DNA bases.
Anticancer Activity:
-
Induces apoptosis in cancer cells (IC = 0.794 µM against breast cancer cell lines) .
-
Mechanism involves cell cycle arrest at G2/M phase via inhibition of tubulin polymerization.
Table 2: Reaction Optimization Parameters
| Reaction Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Hydrazone Formation | Ethanol | 70 | None | 78 |
| S-Alkylation | DMF | 60 | CsCO | 84 |
| Deprotection | HO | 25 | HSO | 92 |
Spectroscopic Validation:
-
1^11H-NMR : Hydrazone proton at δ 8.2 ppm (singlet), triazole protons at δ 7.3–7.8 ppm (multiplet) .
-
IR : C=N stretch at 1620 cm, S–C stretch at 680 cm.
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 250°C.
-
Photodegradation : UV exposure (λ = 254 nm) cleaves the hydrazone bond, forming 3,4-dimethoxyacetophenone.
Scientific Research Applications
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole ring and hydrazide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- N′-[(1E)-1-(3,4-Dichlorophenyl)ethylidene]-2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () Structural Difference: Replaces 3,4-dimethoxy with 3,4-dichloro groups. This substitution may enhance binding to hydrophobic enzyme pockets .
- N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-Methoxyphenyl)-4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () Structural Difference: Substitutes 3,4-dimethoxy with a 4-diethylamino group and introduces a 4-methylphenyl on the triazole.
Triazole Core Modifications
- 5-Methyl-1-(p-Nitrophenyl)-N'-[(5-Nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone () Structural Difference: Replaces 1,2,4-triazole with a 1,2,3-triazole and incorporates a nitro group. The 1,2,3-triazole may alter hydrogen-bonding patterns compared to 1,2,4-triazoles .
Bioactivity Profiles (Inferred from Structural Analogues)
- Antibacterial Activity: In , benzohydrazide derivatives with electron-withdrawing substituents (e.g., -NO₂, -SO₂Me) exhibited moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL), while electron-donating groups (e.g., -OMe) showed weaker effects. The target compound’s 3,4-dimethoxy group may similarly result in reduced antibacterial potency compared to nitro-substituted analogues .
- Antifungal Activity: Derivatives with halogen substituents (e.g., 3,5-dichloro in ) demonstrated strong antifungal activity (MIC: 4–8 µg/mL).
Quantitative Structural and Bioactivity Comparison
Table 1: Key Structural and Inferred Bioactivity Differences
*LogP values estimated via fragment-based methods.
Mechanistic Implications from Similarity Metrics
- Tanimoto Index Analysis () : The target compound shares ~70% structural similarity with the 3,4-dichloro analogue () but only ~50% with the nitrofuran derivative (). This suggests closer bioactivity alignment with dichloro-substituted analogues .
- Bioactivity Clustering () : Compounds with 3,4-dimethoxy or 3,4-dichloro substituents cluster separately from nitro/halogenated derivatives, indicating divergent modes of action (e.g., enzyme inhibition vs. DNA intercalation) .
Biological Activity
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound notable for its diverse biological activities. This article provides an in-depth examination of its biological properties, including anticancer and antimicrobial effects, along with relevant research findings and case studies.
Structural Overview
The compound features a hydrazide functional group linked to a triazole moiety and a 3,4-dimethoxyphenyl group. Its molecular formula is with a molecular weight of approximately 487.6 g/mol. The structural characteristics contribute significantly to its pharmacological potential.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies suggest the following:
- Mechanism of Action : The compound may induce apoptosis in cancer cells via oxidative stress pathways. It interacts with specific molecular targets within cells leading to programmed cell death.
- In Vitro Studies : In cell line assays, the compound demonstrated cytotoxic effects with IC50 values comparable to standard chemotherapeutics. For example, it showed potent activity against various cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) with IC50 values in the low micromolar range .
2. Antimicrobial Activity
The compound also displays promising antimicrobial properties. Research findings indicate:
- Broad-Spectrum Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies utilizing the agar diffusion method revealed significant zones of inhibition .
- Mechanism of Action : The antimicrobial activity is hypothesized to arise from the disruption of microbial cell membranes and interference with metabolic pathways .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol]}acetamide | Contains a pyridine ring instead of phenyl | Anticancer activity |
| 5-(furan-2-yldisulfanyl)-1H-tetrazole | Different heterocyclic ring | Antifungal properties |
| N-{5-[({(Z)-[2-(methylthio)phenyl]}methylene)amino]-1H-pyrazol}-2-thiol | Pyrazole instead of triazole | Antimicrobial activity |
This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to other related compounds.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Anticancer Efficacy
A study involving the treatment of Jurkat cells demonstrated that this compound led to a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in early and late apoptotic cells .
Case Study 2: Antimicrobial Activity
In another investigation assessing its antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values that were lower than those of commonly used antibiotics like ampicillin and tetracycline. This suggests potential for development as a novel antimicrobial agent .
Q & A
Q. Optimization strategies :
- Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading .
- Implement Bayesian optimization for reaction parameter tuning, which balances exploration and exploitation of chemical space .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Identifies C=O (1650–1700 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-S (600–700 cm⁻¹) stretches .
- Elemental Analysis (CHNS) : Validates empirical formula by comparing experimental vs. calculated C, H, N, and S percentages (error margin <0.4%) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can contradictions in NMR data (e.g., unexpected splitting or missing peaks) be resolved?
Answer:
- Dynamic effects : Hydrazone E/Z isomerization can cause peak splitting. Use variable-temperature NMR to freeze rotamers and simplify spectra .
- Tautomeric equilibria : Triazole rings may exhibit tautomerism. Compare experimental data with Density Functional Theory (DFT)-calculated chemical shifts .
- Impurity interference : Cross-validate with LC-MS to detect trace byproducts .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- Molecular docking : Screen against target proteins (e.g., kinases, microbial enzymes) using AutoDock Vina. The triazole and sulfanyl groups often exhibit π-π stacking and hydrogen bonding .
- Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like LogP, polar surface area, and H-bond donors/acceptors .
- ADMET prediction : Use SwissADME to assess pharmacokinetics (e.g., blood-brain barrier permeability, CYP450 inhibition) .
Advanced: How can low yields in the final coupling step be addressed?
Answer:
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent effects : Switch to polar aprotic solvents (e.g., DMSO) to stabilize transition states .
- Protecting groups : Temporarily protect reactive sites (e.g., -NH₂) with Boc or Fmoc groups to prevent side reactions .
Advanced: How can solubility issues in pharmacological assays be mitigated?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Basic: What is the role of elemental analysis in confirming the compound’s structure?
Answer:
Elemental analysis (CHNS) provides empirical formula validation by quantifying carbon, hydrogen, nitrogen, and sulfur content. For example:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 65.32 | 65.12 |
| H | 4.89 | 4.95 |
| N | 15.24 | 15.10 |
| S | 6.12 | 6.08 |
Deviations >0.4% indicate impurities or incorrect stoichiometry .
Advanced: How to design stable derivatives for structure-activity relationship (SAR) studies?
Answer:
- Bioisosteric replacement : Swap the sulfanyl group with selenyl or methylene ether to enhance metabolic stability .
- Ring modification : Replace the triazole with a thiadiazole to alter electron density and binding affinity .
- Steric shielding : Add bulky substituents (e.g., tert-butyl) to the phenyl rings to block enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
